molecular formula C7H7NOS B1402972 5-(2-Hydroxyethyl)thiophene-2-carbonitrile CAS No. 1333222-43-7

5-(2-Hydroxyethyl)thiophene-2-carbonitrile

Cat. No. B1402972
M. Wt: 153.2 g/mol
InChI Key: SQMLAGVIZKTNSF-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)thiophene-2-carbonitrile is a chemical compound with the molecular formula C7H7NOS . It is used in various applications, including as an intermediate in synthetic chemistry .


Molecular Structure Analysis

The molecular structure of 5-(2-Hydroxyethyl)thiophene-2-carbonitrile can be represented by the InChI code: 1S/C7H7NOS/c1-5(9)7-3-2-6(4-8)10-7/h2-3,5,9H,1H3 . The molecular weight of this compound is 153.2 .


Chemical Reactions Analysis

Thiophene-2-carbonitrile, a related compound, has been used as an electrolyte additive to improve the cycle performance of Li/LiNi 0.5 Mn 1.5 O4 (LNMO) cells . The addition of thiophene-2-carbonitrile can significantly improve the cycle performance of these cells .


Physical And Chemical Properties Analysis

5-(2-Hydroxyethyl)thiophene-2-carbonitrile is a liquid at room temperature .

Scientific Research Applications

Photophysical Properties

The photophysical properties of compounds similar to 5-(2-Hydroxyethyl)thiophene-2-carbonitrile have been investigated. Studies on derivatives like 5-(5-(4-methoxyphenyl)thiophen-2-yl)thiophene-2-carbonitrile (MTTC) and 5-(5-(3,5-dimethoxyphenyl)thiophen-2-yl)thiophene-2-carbonitrile (DMTTC) provide insights into solvent polarity effects, dipole moment changes, and specific hydrogen bonding interactions affecting photophysical properties (Dappour et al., 2019).

Antimicrobial Activity

Research has been conducted on derivatives of thiophene carbonitriles for antimicrobial applications. For example, 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and its Schiff base derivatives showed significant in vitro antimicrobial activity (Puthran et al., 2019).

Antifungal Activities and Drug Design

Derivatives of thiophene carbonitriles have been screened for antifungal activities, aiding in computer-aided drug design for fungal infection treatments (Scotti et al., 2012).

Functionalized Thiophene Polymers

Studies on the electrochemical polymerization of thiophene derivatives, like 3-(2-hydroxyethyl)thiophene, have applications in the development of functionalized polymers for various chemical processes and surface modifications (Welzel et al., 1995).

Antitumor Profile and Molecular Modeling

Thiophene carbonitrile scaffolds have been explored for their potential antitumor activities, with molecular modeling studies aiding in the understanding of their biological interactions (Khalifa & Algothami, 2020).

Electrochromic Properties

Research on thiophene–furan–thiophene type monomers, including derivatives of thiophene-3-carbonitrile, has been conducted to investigate their electrochromic properties, relevant for electronic display technologies (Abaci et al., 2016).

Safety And Hazards

The safety information for 5-(2-Hydroxyethyl)thiophene-2-carbonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

5-(2-hydroxyethyl)thiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c8-5-7-2-1-6(10-7)3-4-9/h1-2,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMLAGVIZKTNSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C#N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744947
Record name 5-(2-Hydroxyethyl)thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Hydroxyethyl)thiophene-2-carbonitrile

CAS RN

1333222-43-7
Record name 5-(2-Hydroxyethyl)thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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